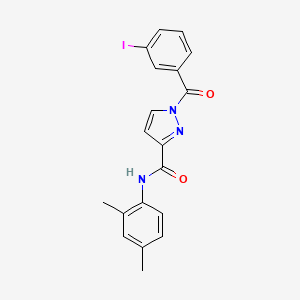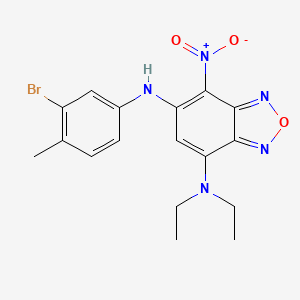![molecular formula C19H15NO5 B11647153 Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]-4-oxobutanoate](/img/structure/B11647153.png)
Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]-4-oxobutanoate is a compound with an intriguing structure. It contains both an anthraquinone moiety and a butanoate group.
- The anthraquinone portion contributes to its aromatic character, while the butanoate group provides flexibility and reactivity.
- This compound possesses an N,O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Métodos De Preparación
- The synthesis of Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]-4-oxobutanoate involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone.
- The reaction proceeds to form the desired compound, which has been fully characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and GC-MS.
Análisis De Reacciones Químicas
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions depend on the specific transformation. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can convert the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) can reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites.
- Major products formed depend on the reaction conditions and the specific functional group targeted.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring new methodologies.
Biology: Researchers may investigate its potential as a bioactive compound or probe its interactions with biological macromolecules.
Medicine: Although not directly used as a drug, understanding its properties could inspire drug design.
Industry: Its reactivity may find applications in fine chemical synthesis or materials science.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application.
- If it interacts with biological targets, it likely affects cellular processes through binding or modulation of pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: Methyl 4-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]-4-oxobutanoate stands out due to its N,O-bidentate directing group and potential for C-H bond functionalization.
Propiedades
Fórmula molecular |
C19H15NO5 |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
methyl 4-[(9,10-dioxoanthracen-1-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C19H15NO5/c1-25-16(22)10-9-15(21)20-14-8-4-7-13-17(14)19(24)12-6-3-2-5-11(12)18(13)23/h2-8H,9-10H2,1H3,(H,20,21) |
Clave InChI |
YDZCQIMAACLIHK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B11647090.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11647104.png)
![3-chloro-N'-[(E)-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11647109.png)
![N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B11647115.png)
![(5E)-5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647121.png)

![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11647128.png)
![2-(3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11647130.png)

![Propan-2-yl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647165.png)

![Ethyl 6-methyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647171.png)
